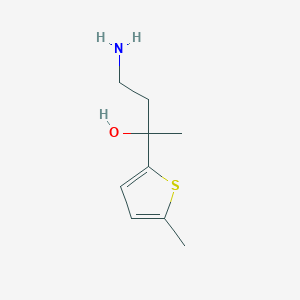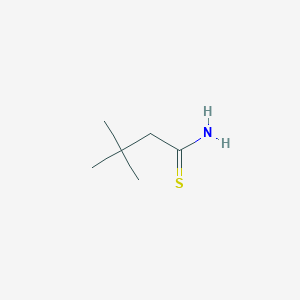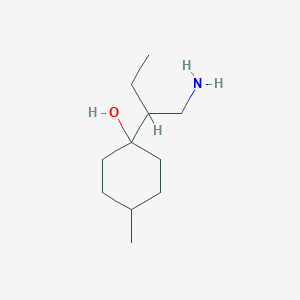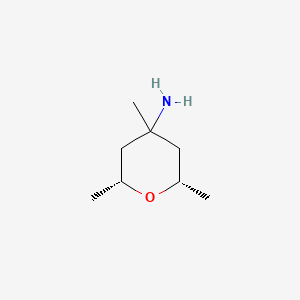
2-(3-Bromopropyl)-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the propyl chain. The Friedel-Crafts alkylation is then carried out using 1,3-dimethylbenzene and 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-(3-Bromopropyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxypropyl)-1,3-dimethylbenzene, 2-(3-cyanopropyl)-1,3-dimethylbenzene, and 2-(3-aminopropyl)-1,3-dimethylbenzene.
Elimination Reactions: The major product is 1,3-dimethyl-2-propenylbenzene.
Oxidation Reactions: Products include 2-(3-carboxypropyl)-1,3-dimethylbenzene and other oxidized derivatives.
科学研究应用
2-(3-Bromopropyl)-1,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials and polymers.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.
作用机制
The mechanism of action of 2-(3-Bromopropyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl groups on the benzene ring.
2-(3-Chloropropyl)-1,3-dimethylbenzene: Similar but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-1,4-dimethylbenzene: Similar but with methyl groups at the 1 and 4 positions.
Uniqueness
2-(3-Bromopropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, while the methyl groups provide steric hindrance and electronic effects that can affect reaction outcomes.
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI 键 |
RIHCFYVNOAZOIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)









![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
